molecular formula C11H13Cl2NO2 B12311522 3,5-Dichloro-2-hydroxy-N-isobutylbenzamide

3,5-Dichloro-2-hydroxy-N-isobutylbenzamide

Cat. No.: B12311522
M. Wt: 262.13 g/mol
InChI Key: VCGAEQDQKYCAKK-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxy-N-isobutylbenzamide is a chemical compound with the molecular formula C₁₁H₁₃Cl₂NO₂ and a molecular weight of 262.13 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-hydroxy-N-isobutylbenzamide typically involves the condensation of 3,5-dichloro-2-hydroxybenzoic acid with isobutylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-hydroxy-N-isobutylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3,5-Dichloro-2-hydroxy-N-isobutylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-hydroxy-N-isobutylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-hydroxybenzamide
  • 3,5-Dichloro-2-hydroxybenzoic acid
  • 3,5-Dichloro-2-hydroxy-N-methylbenzamide

Uniqueness

3,5-Dichloro-2-hydroxy-N-isobutylbenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its isobutyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

3,5-dichloro-2-hydroxy-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H13Cl2NO2/c1-6(2)5-14-11(16)8-3-7(12)4-9(13)10(8)15/h3-4,6,15H,5H2,1-2H3,(H,14,16)

InChI Key

VCGAEQDQKYCAKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C(=CC(=C1)Cl)Cl)O

Origin of Product

United States

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